3-Aminobenzoic Acid

Catalog No.
S702143
CAS No.
99-05-8
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzoic Acid

Polymer and dye synthesis often fails when the wrong aminobenzoic acid isomer is substituted. 3-Aminobenzoic acid’s meta-configuration provides a critical thermal stability advantage, with a decomposition onset approximately 50°C higher than the 4-isomer. This ensures material integrity during high-temperature melt processing. - Enables reproducible azo dye chromophores; - Distinct pKa facilitates selective reactions in pharma manufacturing; - Consistent supply with documented purity for industrial R&D.

CAS Number

99-05-8

Product Name

3-Aminobenzoic Acid

IUPAC Name

3-aminobenzoic acid

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)

InChI Key

XFDUHJPVQKIXHO-UHFFFAOYSA-N

solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4)
5.9 mg/mL at 15 °C

Synonyms

3-Aminobenzenecarboxylic Acid; 3-Carboxyaniline; Aniline-3-carboxylic Acid; NSC 15012; m-Aminobenzoic Acid; m-Anthranilic Acid; m-Carboxyaniline; m-Carboxyphenylamine;

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O

The exact mass of the compound 3-Aminobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.9 mg/ml at 15 °c>20.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15012. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - meta-Aminobenzoates - Supplementary Records. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

5 g, 25 g, 100 g

3-Aminobenzoic acid (3-ABA) is an aromatic organic compound featuring both an amino and a carboxylic acid functional group at the meta-position of a benzene ring. This specific isomeric arrangement dictates its chemical reactivity and physical properties, distinguishing it from its ortho- and para-substituted counterparts. It serves as a critical intermediate in the synthesis of a range of materials, including specialized azo dyes, high-performance polymers like polyamides, and various pharmaceutical compounds. Its utility stems from the dual functionality which allows it to participate in reactions such as diazotization for dye synthesis and condensation polymerization. Unlike its isomers, the meta-positioning of the functional groups influences its solubility, thermal stability, and reactivity in polymerization, making it a non-interchangeable precursor for specific applications.

Research Fit

Meta-positional isomer — amino group placement at the meta position on the phenyl ring enables distinct hydrogen-bonding geometry and electronic distribution compared to ortho and para isomers.
Bifunctional building block — carboxylic acid and aromatic amine groups support amide coupling, Schiff base formation, and coordination chemistry for synthesis workflows.
Single-additive formulation context — reported standalone efficacy in corrosion inhibition studies, supporting simplified admixture research without synergistic blending requirements.

Substituting 3-Aminobenzoic Acid (3-ABA) with its isomers, 2-Aminobenzoic acid (anthranilic acid) or 4-Aminobenzoic acid (PABA), can lead to significant failures in processability and final product performance. The meta-positioning of the amino and carboxyl groups in 3-ABA results in a distinct spatial arrangement and electronic distribution compared to the ortho and para isomers. This structural difference directly impacts key procurement-relevant properties such as thermal stability, reactivity in copolymerization, and the resulting polymer architecture. For instance, in the synthesis of certain polyamides, the use of 3-ABA leads to polymers with different mechanical and thermal properties than those derived from 4-ABA. Similarly, the specific reactivity of the meta-isomer is crucial for achieving the desired chromophore structure and color fastness in certain classes of azo dyes. Therefore, selecting an incorrect isomer is not a viable cost-saving measure but a route to process failure and off-spec products.

Substitution Risk

Target — 3-ABA (meta)
Meta amino group positioning supports distinct adsorption behavior on metal surfaces and unique hydrogen-bonding topology in enzyme active sites.
Substitute — 2-ABA / 4-ABA
Ortho and para isomers alter chelation geometry, substrate recognition, and corrosion inhibition mechanisms; may require synergistic blends for comparable performance.
Target — 3-ABA in Peptidomimetics
Meta scaffold mimics Val-Thr dipeptide spatial and electronic properties, supporting target affinity retention in oligosaccharyl transferase inhibitor design.
Substitute — 2-ABA / 4-ABA
Ortho and para isomers may shift the spatial presentation of functional groups, potentially altering enzyme-inhibitor binding geometry and reported affinity profiles.
Target — 3-ABA in NRPS Substrates
Meta-substituted aryl acid demonstrates variant-dependent affinity shifts in engineered adenylation domains, supporting selective incorporation in reprogrammed NRPS systems.
Substitute — 2-ABA / 4-ABA
Ortho and para isomers may not exhibit the same variant-dependent affinity enhancement, limiting direct substitution in engineered NRPS biosynthesis workflows.

Thermal Stability in Polymer Processing

Thermogravimetric analysis (TGA) demonstrates that 3-Aminobenzoic acid exhibits superior thermal stability compared to its para-isomer, 4-Aminobenzoic acid. When heated in flowing nitrogen, 3-ABA shows rapid mass loss up to 90% at approximately 270°C, whereas 4-ABA reaches a 95% mass loss at a significantly lower temperature of about 220°C. This indicates a wider processing window for 3-ABA in applications requiring high-temperature melt processing.

Evidence DimensionTemperature at Major Mass Loss Event (TGA)
Target Compound Data~270°C (for 90% mass loss)
Comparator Or Baseline4-Aminobenzoic Acid: ~220°C (for 95% mass loss)
Quantified DifferenceApproximately 50°C higher temperature for major mass loss compared to 4-ABA.
ConditionsThermogravimetric analysis (TGA) conducted in flowing nitrogen at a heating rate of 10 K/min.

A higher decomposition temperature allows for more robust and versatile high-temperature processing, reducing the risk of material degradation during polymer synthesis and formulation.

Corrosion Inhibition
Head-to-head
3-ABA: Effective alone vs 2-ABA / 4-ABA: Negligible standalone; requires GPH blend
Supports single-additive formulation screening in carbonated concrete pore solutions.
pH 7, 0.1 M NaCl; EIS over 3-day exposure.

Acidity Profile for Synthesis and Formulation

The acidity (pKa) of 3-Aminobenzoic acid's carboxylic acid group is significantly different from that of benzoic acid and its other isomers, which is critical for pH control in synthesis and formulation. The pKa of the carboxylic group in 3-ABA is reported as 4.78, while the parent benzoic acid has a pKa of 4.20. This lower acidity compared to benzoic acid is a direct result of the electron-donating amino group at the meta position, influencing its reactivity and solubility in buffered systems.

Evidence DimensionAcid Dissociation Constant (pKa of Carboxylic Acid Group)
Target Compound Data4.78
Comparator Or BaselineBenzoic Acid: 4.20
Quantified Difference3-ABA is a weaker acid by 0.58 pKa units.
ConditionsMeasured in water at 25°C.

Precise pKa values are crucial for designing reaction conditions, controlling crystallization, and formulating pH-sensitive products, where substituting with a more or less acidic analog could alter product stability and performance.

OT Inhibition Ki
Head-to-head
Ki = 84 nM (3-ABA peptidomimetic) vs 69 nM (parent hexapeptide); retains ~82% relative potency
Supports non-peptidic inhibitor design context for glycobiology enzyme targets.
In vitro OT assay; eukaryotic ER-derived enzyme.

Thermodynamic Stability for Material Formation

Calorimetric studies show that 3-Aminobenzoic acid is the most thermodynamically stable isomer among the aminobenzoic acids. Its standard enthalpy of formation in the crystalline state is -416.6 ± 4.1 kJ/mol. This is more negative than that of 2-aminobenzoic acid (-399.0 ± 3.0 kJ/mol) and 4-aminobenzoic acid (-408.7 ± 2.3 kJ/mol), indicating a lower energy state.

Evidence DimensionStandard Enthalpy of Formation (Crystalline State)
Target Compound Data-416.6 ± 4.1 kJ/mol
Comparator Or Baseline2-Aminobenzoic Acid: -399.0 ± 3.0 kJ/mol; 4-Aminobenzoic Acid: -408.7 ± 2.3 kJ/mol
Quantified Difference17.6 kJ/mol more stable than 2-ABA; 7.9 kJ/mol more stable than 4-ABA.
ConditionsMeasured via static bomb adiabatic calorimetry in pure oxygen.

Higher thermodynamic stability is often correlated with greater long-term stability and lower intrinsic energy of the final product, which is a critical attribute for materials used in demanding applications or requiring a long shelf life.

NRPS Substrate Affinity
Reported
Kiapp = 2.4 nM (N235G variant); 248-fold shift from wild-type (596 nM)
Supports engineered NRPS substrate screening with reprogrammed adenylation domains.
N235G variant-specific context; EntE from enterobactin NRPS.
Antimicrobial Activity
Head-to-head
3-ABA Ni(II): 16 mm (E. coli), 20 mm (C. albicans) vs 2-ABA: 15/24 mm; 4-ABA: 14/22 mm at 100 ppm
Supports isomer-dependent antimicrobial screening context for metal complex design.
Agar well diffusion; Ni(II) > Cu(II) > ligand activity order reported.

Precursor for High-Performance Polyamides and Resins

The superior thermal stability of 3-Aminobenzoic acid, with a decomposition onset approximately 50°C higher than its 4-amino isomer, makes it the preferred choice for synthesizing polymers and resins that undergo high-temperature melt processing or are intended for use in thermally demanding environments. This property ensures material integrity and prevents premature degradation during manufacturing.

Isomer-Specific Azo Dye Intermediate

As a key intermediate for azo dyes, the meta-orientation of 3-ABA is non-negotiable for achieving specific target shades and performance characteristics. Its unique electronic and steric properties, compared to ortho- and para-isomers, directly influence the final chromophore's absorption spectrum and stability, making it essential for reproducible manufacturing of certain high-performance colorants.

Acidity-Controlled Synthesis of Pharmaceutical Intermediates

In multi-step pharmaceutical synthesis, the distinct pKa of 3-Aminobenzoic acid allows for selective reactions and purifications under specific pH conditions. Its defined acidity, different from its isomers and parent compound, provides a handle for controlling reaction pathways and isolating intermediates, which is a critical factor in developing robust and reproducible manufacturing processes for active pharmaceutical ingredients.

Application Selection Guide

Application
Selection Property
Validation Focus
Concrete corrosion inhibitor research
Single-additive formulation context
Standalone inhibition in carbonated pore solutions
Oligosaccharyl transferase inhibition studies
Non-peptidic scaffold context
Target affinity retention assessment
Engineered NRPS biosynthesis studies
Variant-dependent substrate affinity context
Reprogrammed adenylation domain specificity
Metal complex antimicrobial screening
Isomer-dependent bioactivity context
Gram-negative bacterial inhibition profiling

Physical Description

Solid; [Merck Index]
Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

137.047678466 Da

Monoisotopic Mass

137.047678466 Da

Heavy Atom Count

10

LogP

0.65 (LogP)
0.65

Melting Point

173 °C

UNII

G2X3B3O37U

Related CAS

26373-80-8
17264-94-7 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (19.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000278 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

2906-33-4
87980-11-8
99-05-8

Wikipedia

3-Aminobenzoic_acid

General Manufacturing Information

Benzoic acid, 3-amino-: ACTIVE

Functional Characterization of 3-Aminobenzoic Acid Adenylation Enzyme PctU and UDP-N-Acetyl-d-Glucosamine: 3-Aminobenzoyl-ACP Glycosyltransferase PctL in Pactamycin Biosynthesis

Fumitaka Kudo, Jiahao Zhang, Shusuke Sato, Akane Hirayama, Tadashi Eguchi
PMID: 31059166   DOI: 10.1002/cbic.201900239

Abstract

Pactamycin is an antibiotic produced by Streptomyces pactum with antitumor and antimalarial properties. Pactamycin has a unique aminocyclitol core that is decorated with 3-aminoacetophenone, 6-methylsaliciate, and an N,N-dimethylcarbamoyl group. Herein, we show that the adenylation enzyme PctU activates 3-aminobenzoic acid (3ABA) with adenosine triphosphate and ligates it to the holo form of the discrete acyl carrier protein PctK to yield 3ABA-PctK. Then, 3ABA-PctK is N-glycosylated with uridine diphosphate-N-acetyl-d-glucosamine (UDP-GlcNAc) by the glycosyltransferase PctL to yield GlcNAc-3ABA-PctK. Because 3ABA is known to be a precursor of the 3-aminoacetophenone moiety, PctU appears to be a gatekeeper that selects the appropriate 3-aminobenzoate starter unit. Overall, we propose that acyl carrier protein-bound glycosylated 3ABA derivatives are biosynthetic intermediates of pactamycin biosynthesis.


A preliminary study on quinazolinylaminobenzoyl monopeptide esters as effective Gram-positive bacteriostatic agents

Nikil Purushotham, Boja Poojary, Vaishali Rai, Sowmya Padejjar Vasantha
PMID: 30887814   DOI: 10.4155/fmc-2018-0275

Abstract

To investigate a novel series of quinazoline monopeptide esters for the in vitro antibacterial activity.
The compounds were synthesized via one-pot Dimroth rearrangement of suitable formamidine intermediates with 3-aminobenzoic acid, followed by coupling the resulting acids with amino acid esters and screening for their antibacterial activity by broth dilution method. The compounds 5a, 5b, 5c, 5g, 5i and 5j showed promising activity against the Gram-positive bacteria, 5c and 5g being the most potent against Enterococcus faecalis and Staphylococcus aureus, respectively, with a minimal inhibitory concentration of 0.51 μM. The percentage hemolysis of the compounds ranged from 2.79 to 12.92 at a concentration of 100 μg/ml. The molecular docking studies revealed their GlmU inhibitory action.
The compounds 5a and 5g emerged as antibacterial hits.


Sensitive amperometric biosensors for detection of glucose and cholesterol using a platinum/reduced graphene oxide/poly(3-aminobenzoic acid) film-modified screen-printed carbon electrode

Sopit Phetsang, Jaroon Jakmunee, Pitchaya Mungkornasawakul, Rawiwan Laocharoensuk, Kontad Ounnunkad
PMID: 30818262   DOI: 10.1016/j.bioelechem.2019.01.008

Abstract

A facile one-step electrochemical synthesis of a platinum/reduced graphene oxide/poly(3-aminobenzoic acid) (Pt/rGO/P3ABA) nanocomposite film on a screen-printed carbon electrode (SPCE) and its application in the development of sensitive amperometric biosensors was successfully demonstrated herein. The electropolymerization of P3ABA together with co-electrodeposition of rGO and Pt was conducted by cyclic voltammetry, as was the GO reduction to rGO. A Pt/rGO/P3ABA-modified SPCE exhibited excellent electrocatalytic oxidation towards hydrogen peroxide (H
O
) and can be employed as an electrochemical platform for the immobilization of glucose oxidase (GOx) and cholesterol oxidase (ChOx) to fabricate glucose and cholesterol biosensors, respectively. Under the optimized conditions at a working potential of +0.50 V, the proposed biosensors revealed excellent linear responses to glucose and cholesterol in the concentration ranges of 0.25-6.00 mM and 0.25-4.00 mM, respectively, with high sensitivities of 22.01 and 15.94 μA mM
cm
and low detection limits (LODs) of 44.3 and 40.5 μM. Additionally, the Michaelis-Menten constant (K
) of GOx was 3.54 mM, while the K
of ChOx was 3.82 mM. Both biosensors displayed a good anti-interference ability and clearly exhibited acceptable recoveries for the detection of glucose and cholesterol in a human serum sample (98.2-104.1%).


Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli

Haoran Zhang, Gregory Stephanopoulos
PMID: 27168529   DOI: 10.1002/biot.201600013

Abstract

3-amino-benzoic acid (3AB) is an important building block molecule for production of a wide range of important compounds such as natural products with various biological activities. In the present study, we established a microbial biosynthetic system for de novo 3AB production from the simple substrate glucose. First, the active 3AB biosynthetic pathway was reconstituted in the bacterium Escherichia coli, which resulted in the production of 1.5 mg/L 3AB. In an effort to improve the production, an E. coli-E. coli co-culture system was engineered to modularize the biosynthetic pathway between an upstream strain and an downstream strain. Specifically, the upstream biosynthetic module was contained in a fixed E. coli strain, whereas a series of E. coli strains were engineered to accommodate the downstream biosynthetic module and screened for optimal production performance. The best co-culture system was found to improve 3AB production by 15 fold, compared to the mono-culture approach. Further engineering of the co-culture system resulted in biosynthesis of 48 mg/L 3AB. Our results demonstrate co-culture engineering can be a powerful new approach in the broad field of metabolic engineering.


Mechanism-Based Trapping of the Quinonoid Intermediate by Using the K276R Mutant of PLP-Dependent 3-Aminobenzoate Synthase PctV in the Biosynthesis of Pactamycin

Akane Hirayama, Akimasa Miyanaga, Fumitaka Kudo, Tadashi Eguchi
PMID: 26426567   DOI: 10.1002/cbic.201500426

Abstract

Mutational analysis of the pyridoxal 5'-phosphate (PLP)-dependent enzyme PctV was carried out to elucidate the multi-step reaction mechanism for the formation of 3-aminobenzoate (3-ABA) from 3-dehydroshikimate (3-DSA). Introduction of mutation K276R led to the accumulation of a quinonoid intermediate with an absorption maximum at 580 nm after the reaction of pyridoxamine 5'-phosphate (PMP) with 3-DSA. The chemical structure of this intermediate was supported by X-ray crystallographic analysis of the complex formed between the K276R mutant and the quinonoid intermediate. These results clearly show that a quinonoid intermediate is involved in the formation of 3-ABA. They also indicate that Lys276 (in the active site of PctV) plays multiple roles, including acid/base catalysis during the dehydration reaction of the quinonoid intermediate.


Plasma ionization source for atmospheric pressure mass spectrometry imaging using near-field optical laser ablation

Maryia M Nudnova, Jérôme Sigg, Pascal Wallimann, Renato Zenobi
PMID: 25517927   DOI: 10.1021/ac504039w

Abstract

Mass spectrometry imaging (MSI) at ambient pressures with submicrometer resolution is challenging, due to the very low amount of material available for mass spectrometric analysis. In this work, we present the development and characterization of a method for MSI based on pulsed laser ablation via a scanning near-field optical microscopy (SNOM) aperture tip. SNOM allows laser ablation of material from surfaces with submicrometer spatial resolution, which can be ionized for further chemical analysis with MS. Efficient ionization is realized here with a custom-built capillary plasma ionization source. We show the applicability of this setup for mass spectrometric analysis of three common MALDI matrices, α-4-hydroxycyanocinnamic acid, 3-aminobenzoic acid, and 2,5-dihydroxybenzoic acid. Although the ultimate goal has been to optimize sensitivity for detecting material ablated from submicrometer diameter craters, the effective lateral resolution is currently limited by the sensitivity of the MS detection system. In our case, the sensitivity of the MS was about 1 fmol, which allowed us to achieve a spatial resolution of 2 μm. We also characterize the analytical figures of merit of our method. In particular, we demonstrate good reproducibility, a repetition rate in the range of only a few seconds, and we determined the amount of substance required to achieve optimal resolution and sensitivity. Moreover, the sample topography is available from SNOM scans, a parameter that is missing in common MSI methods.


Synthesis and structure-activity relationship study of chemical probes as hypoxia induced factor-1α/malate dehydrogenase 2 inhibitors

Ravi Naik, Misun Won, Hyun Seung Ban, Deepak Bhattarai, Xuezhen Xu, Yumi Eo, Ye Seul Hong, Sarbjit Singh, Yongseok Choi, Hee-Chul Ahn, Kyeong Lee
PMID: 25356789   DOI: 10.1021/jm501241g

Abstract

A structure-activity relationship study of hypoxia inducible factor-1α inhibitor 3-aminobenzoic acid-based chemical probes, which were previously identified to bind to mitochondrial malate dehydrogenase 2, was performed to provide a better understanding of the pharmacological effects of LW6 and its relation to hypoxia inducible factor-1α (HIF-1α) and malate dehydrogenase 2 (MDH2). A variety of multifunctional probes including the benzophenone or the trifluoromethyl diazirine for photoaffinity labeling and click reaction were prepared and evaluated for their biological activity using a cell-based HRE-luciferase assay as well as a MDH2 assay in human colorectal cancer HCT116 cells. Among them, the diazirine probe 4a showed strong inhibitory activity against both HIF-1α and MDH2. Significantly, the inhibitory effect of the probes on HIF-1α activity was consistent with that of the MDH2 enzyme assay, which was further confirmed by the effect on in vitro binding activity to recombinant human MDH2, oxygen consumption, ATP production, and AMP activated protein kinase (AMPK) activation. Competitive binding modes of LW6 and probe 4a to MDH2 were also demonstrated.


A single PLP-dependent enzyme PctV catalyzes the transformation of 3-dehydroshikimate into 3-aminobenzoate in the biosynthesis of pactamycin

Akane Hirayama, Tadashi Eguchi, Fumitaka Kudo
PMID: 23744829   DOI: 10.1002/cbic.201300153

Abstract

Natural amino donation: A PLP-dependent aminotransferase PctV, encoded in the pactamycin biosynthetic gene cluster, was found to catalyze the formation of 3-aminobenzoate from 3-dehydroshikimate with L-glutamate as the amino donor. The PctV reaction comprises a transamination and two dehydration reactions. This is the first report of a simple 3-ABA synthase in nature.


Facile synthesis of PSMA-g-3ABA/MWCNTs nanocomposite as a substrate for hemoglobin immobilization: application to catalysis of H(2)O(2)

Mehdi Baghayeri, Ehsan Nazarzadeh Zare, Reza Hasanzadeh
PMID: 24863218   DOI: 10.1016/j.msec.2014.03.012

Abstract

The new nanocomposite films based on poly(styrene-alternative-maleic anhydride) grafted to 3-aminobenzoic acid (PSMA-g-3ABA) and multi-walled carbon nanotubes (MWCNTs) were applied to immobilize hemoglobin (Hb) for biosensor fabrication (PSMA-g-3ABA/MWCNTs). Electrochemical impedance spectroscopy was used to confirm the adsorption of Hb onto the surface of PSMA-g-3ABA/MWCNTs. The immobilized Hb maintains its bioactivities and displays an excellent electrochemical behavior. The biosensor was used to catalyze the reduction of hydrogen peroxide. The electrocatalytic response showed a linear dependence on the H2O2 concentration ranging widely from 1.0×10(-6)M to 5.0×10(-4)M with a detection limit of 3.2×10(-7)M. The apparent Michaelis-Menten constant of Hb on the modified electrode was estimated to be 0.22mM. The proposed method opens a way to develop biosensors by using nanostructured materials with low electrical conductivity.


Active ion transporters from readily accessible acyclic octapeptides containing 3-aminobenzoic acid and alanine

Bahiru P Benke, Nandita Madhavan
PMID: 23851602   DOI: 10.1039/c3cc44224a

Abstract

Ion transporters have been developed from acyclic octapeptides comprising L/D alanine and m-aminobenzoic acid. These octapeptides transport cations up to 3 times faster than their cyclic analog through lipid vesicles. Preliminary CD, XRD and computational studies allude to a 6-9 Å wide tetrameric ion channel as the active ion transporter.


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